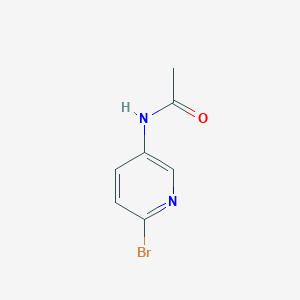

5-Acetamido-2-bromopyridine

描述

化学反应分析

NPC 16377 经历各种化学反应,包括与 sigma 受体结合。 它已被证明可以抑制放射性配体与 sigma 位点的结合,表明其具有高亲和力和选择性 . 这些反应中常用的试剂和条件包括放射性标记的配体和特异性结合测定。 这些反应形成的主要产物通常是 NPC 16377 与 sigma 受体的结合复合物 .

科学研究应用

Medicinal Chemistry

5-Acetamido-2-bromopyridine serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the acetamido group can lead to increased efficacy against specific bacterial strains. A study demonstrated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactivity and ability to participate in various coupling reactions.

C–N Bond Formation

The compound is particularly useful in copper-catalyzed C–N bond formation reactions. It allows for selective amination at the C-5 position, facilitating the synthesis of complex molecules from simpler amines . The following table summarizes some relevant reaction conditions and yields:

| Entry | Aminating Agent | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1 | Aniline | 85 | Cu catalyst, DMF |

| 2 | Morpholine | 90 | Cu catalyst, DMSO |

| 3 | Benzylamine | 88 | Cu catalyst, THF |

Material Science

In material science, this compound is explored for its potential use in creating functional polymers and coatings.

Polymerization Reactions

The compound can act as a monomer or co-monomer in polymerization processes, contributing to the development of new materials with tailored properties. For example, it has been used in the synthesis of pyridine-based polymers that exhibit enhanced thermal stability and mechanical strength .

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized a series of antimicrobial agents using this compound as a starting material. The study involved modifying the acetamido group and evaluating the resulting compounds against various bacterial strains. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of commercially available antibiotics .

Case Study 2: Development of Anticancer Compounds

Another study focused on the anticancer potential of derivatives synthesized from this compound. The derivatives were tested on several cancer cell lines, with one compound showing a reduction in cell viability by over 70% at low concentrations . This highlights the compound's utility as a precursor for developing new anticancer therapies.

作用机制

NPC 16377 的作用机制与其与 sigma 受体结合有关,sigma 受体与各种细胞功能和神经递质系统有关。 通过与这些受体结合,NPC 16377 调节其活性,从而导致神经化学和神经内分泌效应 . 它已被证明可以降低循环血浆中催乳素的水平并抑制特定脑区的多巴胺周转 . 这些效应不同于其他 sigma 配体和非典型抗精神病药物的效应 .

相似化合物的比较

准备方法

NPC 16377 的合成涉及多个步骤,从制备核心黄酮结构开始,然后引入哌啶基和己氧基。有关合成路线和反应条件的具体细节,在公共领域中尚不可获得。 工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度 .

生物活性

5-Acetamido-2-bromopyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C7H8BrN3O

- Molecular Weight : 232.06 g/mol

- CAS Number : 139042-59-4

- Solubility : Soluble in organic solvents such as methanol and chloroform.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

- CYP Enzyme Inhibition :

- Anticancer Properties :

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Starting Material : The synthesis begins with 2-bromopyridine, which is readily available.

- Acylation Reaction : The bromine atom is substituted through nucleophilic acyl substitution using acetamide, leading to the formation of the acetamido group at the 5-position.

- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Table 1: Summary of Biological Activities

Case Study Example

In a study published by Roy et al., the compound was tested for its ability to inhibit various cancer cell lines. Results indicated that this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent . Further investigations are needed to elucidate the specific molecular mechanisms involved.

属性

IUPAC Name |

N-(6-bromopyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLPHQBLHUFGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428405 | |

| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-19-8 | |

| Record name | N-(6-Bromo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29958-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。